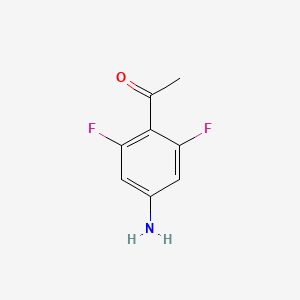![molecular formula C30H50O4 B12320850 (1S,6R,8S,9R,11R,12S,15S,16R,19R,20S,21R)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.0^{3,12.0^{6,11.0^{16,21]tricos-3-ene-8,9,19-triol](/img/structure/B12320850.png)
(1S,6R,8S,9R,11R,12S,15S,16R,19R,20S,21R)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.0^{3,12.0^{6,11.0^{16,21]tricos-3-ene-8,9,19-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Lyclaninol can be synthesized through various chemical reactions involving triterpenoid precursors. The synthetic routes typically involve multiple steps, including oxidation, reduction, and cyclization reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of Lyclaninol involves the extraction of the compound from natural sources, such as Lycopodium serratum Thunb . The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity Lyclaninol. Common solvents used in the extraction process include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
化学反応の分析
Types of Reactions
Lyclaninol undergoes various chemical reactions, including:
Oxidation: Lyclaninol can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert Lyclaninol into reduced forms with different functional groups.
Substitution: Substitution reactions can introduce new functional groups into the Lyclaninol molecule.
Common Reagents and Conditions
Common reagents used in the chemical reactions of Lyclaninol include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium on carbon, platinum oxide). The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products.
Major Products Formed
The major products formed from the chemical reactions of Lyclaninol include oxidized derivatives, reduced forms, and substituted compounds with different functional groups
科学的研究の応用
Lyclaninol has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Lyclaninol involves its interaction with specific molecular targets and pathways in the body. It exerts its effects through various mechanisms, including:
Antioxidant Activity: Lyclaninol scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Lyclaninol induces apoptosis and inhibits the proliferation of cancer cells by targeting specific signaling pathways.
類似化合物との比較
Lyclaninol is unique compared to other similar triterpenoid compounds due to its specific structure and biological activities. Similar compounds include:
Betulinic Acid: A triterpenoid with anticancer and anti-inflammatory properties.
Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.
Ursolic Acid: Exhibits antioxidant, anti-inflammatory, and anticancer activities.
特性
分子式 |
C30H50O4 |
|---|---|
分子量 |
474.7 g/mol |
IUPAC名 |
20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-ene-8,9,19-triol |
InChI |
InChI=1S/C30H50O4/c1-26(2)21-9-7-18-15-27(3)13-11-23-28(4,14-12-24(33)30(23,6)17-31)22(27)10-8-19(18)29(21,5)16-20(32)25(26)34/h7,19-25,31-34H,8-17H2,1-6H3 |
InChIキー |
MRQRSMCZZRLXJG-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CC=C3CC4(CCC5C(C4CCC3C2(CC(C1O)O)C)(CCC(C5(C)CO)O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



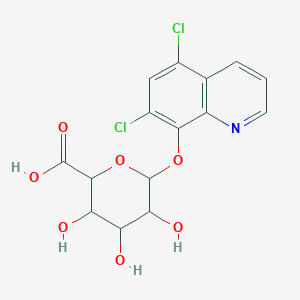
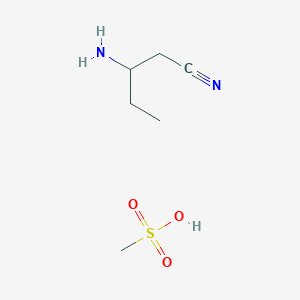
![1-(3-Hydroxypropyl)-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carbonitrile](/img/structure/B12320789.png)
![(1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-2-yl) acetate](/img/structure/B12320790.png)
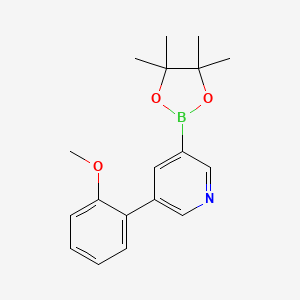
![2-[[6-[[5-(4-Carboxythiophen-3-yl)thiophen-2-yl]amino]-6-oxohexanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid](/img/structure/B12320814.png)
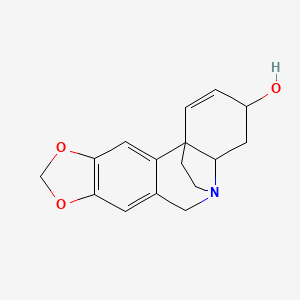
![11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12320829.png)
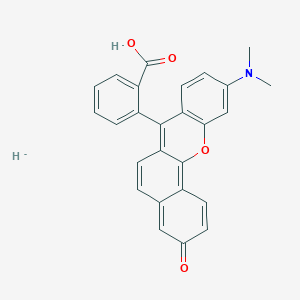
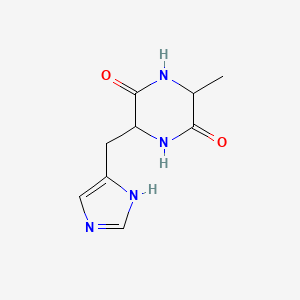
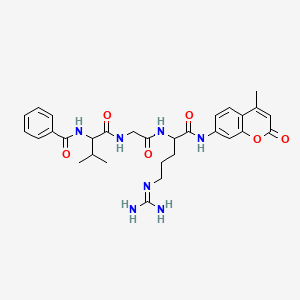
![10-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12320860.png)
